molecular formula C27H33FN2O3S B2690231 1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 892767-52-1

1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

Cat. No. B2690231
CAS RN: 892767-52-1
M. Wt: 484.63
InChI Key: RKNBSMFUIGFMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Complex Formation : New complexes involving benzo[h]quinolin-10-yl-N derivatives have been synthesized, showcasing their potential in creating diverse metal-organic structures. These compounds have been characterized by conductivities, PMR, and IR spectra, indicating their utility in understanding metal-ligand interactions (Nonoyama, 1974).

  • Antimicrobial Applications : Some N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, particularly 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, showed high activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).

  • Polymer Integration : Quinolone drugs have been successfully integrated as monomers into polyurethane backbones. This incorporation demonstrates the feasibility of using quinolone derivatives in polymer chemistry for creating materials with antimicrobial properties (Yang & Santerre, 2001).

Chemical Reactions and Properties

  • Synthetic Methodologies : Studies on the reactions of quinoline derivatives with sulfur nucleophiles have provided valuable insights into synthesizing sulfur-containing compounds. These compounds are known for their biological activity, including antitumor and antimicrobial properties (Aleksanyan & Hambardzumyan, 2014).

  • Cyclization Reactions : Research into cyclization reactions involving azoles and quinoline derivatives highlights the potential for creating novel compounds with unique structures and properties. Such reactions are crucial in medicinal chemistry for developing new therapeutic agents (Rosevear & Wilshire, 1991).

properties

IUPAC Name

1-butyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN2O3S/c1-5-6-11-30-17-26(34(32,33)21-8-7-19(3)20(4)14-21)27(31)22-15-23(28)25(16-24(22)30)29-12-9-18(2)10-13-29/h7-8,14-18H,5-6,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNBSMFUIGFMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

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